2-(4-Bromophenyl)-2-methylpropanamide
Overview
Description
2-(4-Bromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The bromophenyl group in the compound may influence its lipophilicity, which could affect its absorption and distribution in the body .
Result of Action
Similar compounds have been shown to have various biological activities, including antifungal activity .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-2-methylpropanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of key metabolites, which can affect overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to acetylcholinesterase results in enzyme inhibition, which affects neural transmission . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neural transmission and improved cognitive function . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific effects on cellular processes and overall cell health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method is the bromination of 4-bromotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzyl bromide is then reacted with isobutyramide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but with an acetic acid group instead of a methylpropanamide group.
4-Bromobenzamide: Contains a benzamide group instead of a methylpropanamide group.
2-Bromo-2-methylpropanamide: Lacks the phenyl ring, having only the bromine and methylpropanamide groups.
Uniqueness
2-(4-Bromophenyl)-2-methylpropanamide is unique due to the combination of the bromine-substituted phenyl ring and the methylpropanamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVTOOFPHQBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590597 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850144-81-9 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide?
A1: The crystal structure of this compound reveals the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) loops []. These dimers are further linked by N—H⋯O hydrogen bonds to form sheets that extend in the (100) plane []. Understanding the hydrogen bonding pattern in this compound provides insights into its solid-state packing, which can be crucial for understanding its physical properties like melting point, solubility, and stability.
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